

Therapeutic Potential of Targeting Protein Kinase D: A Technical Guide

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Compound Name: Protein kinase D inhibitor 1

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This technical guide provides an in-depth exploration of the Protein Kinase D (PKD) family as a therapeutic target. It covers the core signaling pathways, involvement in major diseases, current pharmacological inhibitors, and key experimental protocols for research and development.

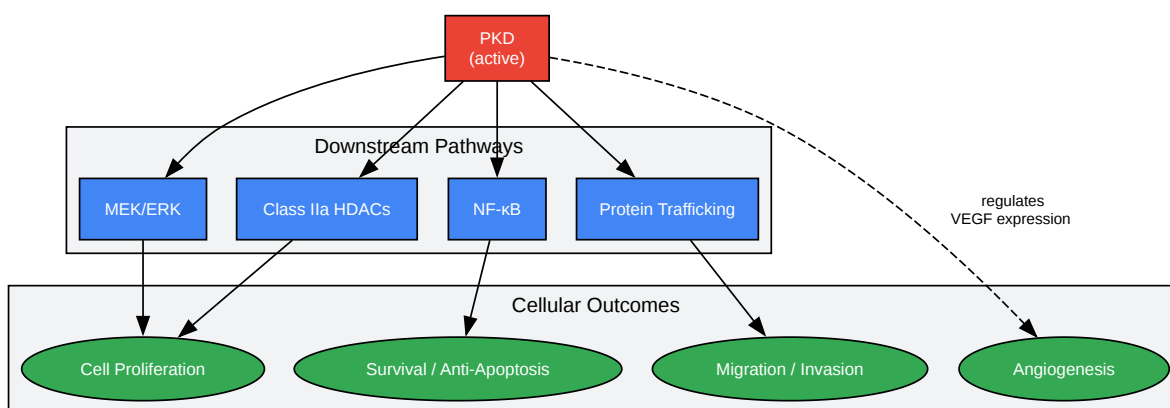
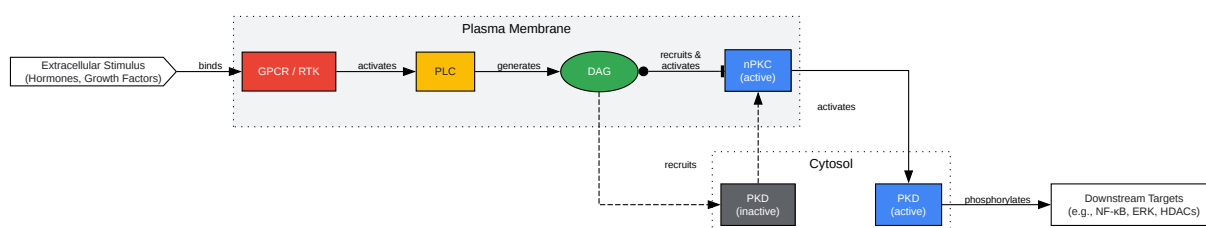
Introduction to the Protein Kinase D (PKD) Family

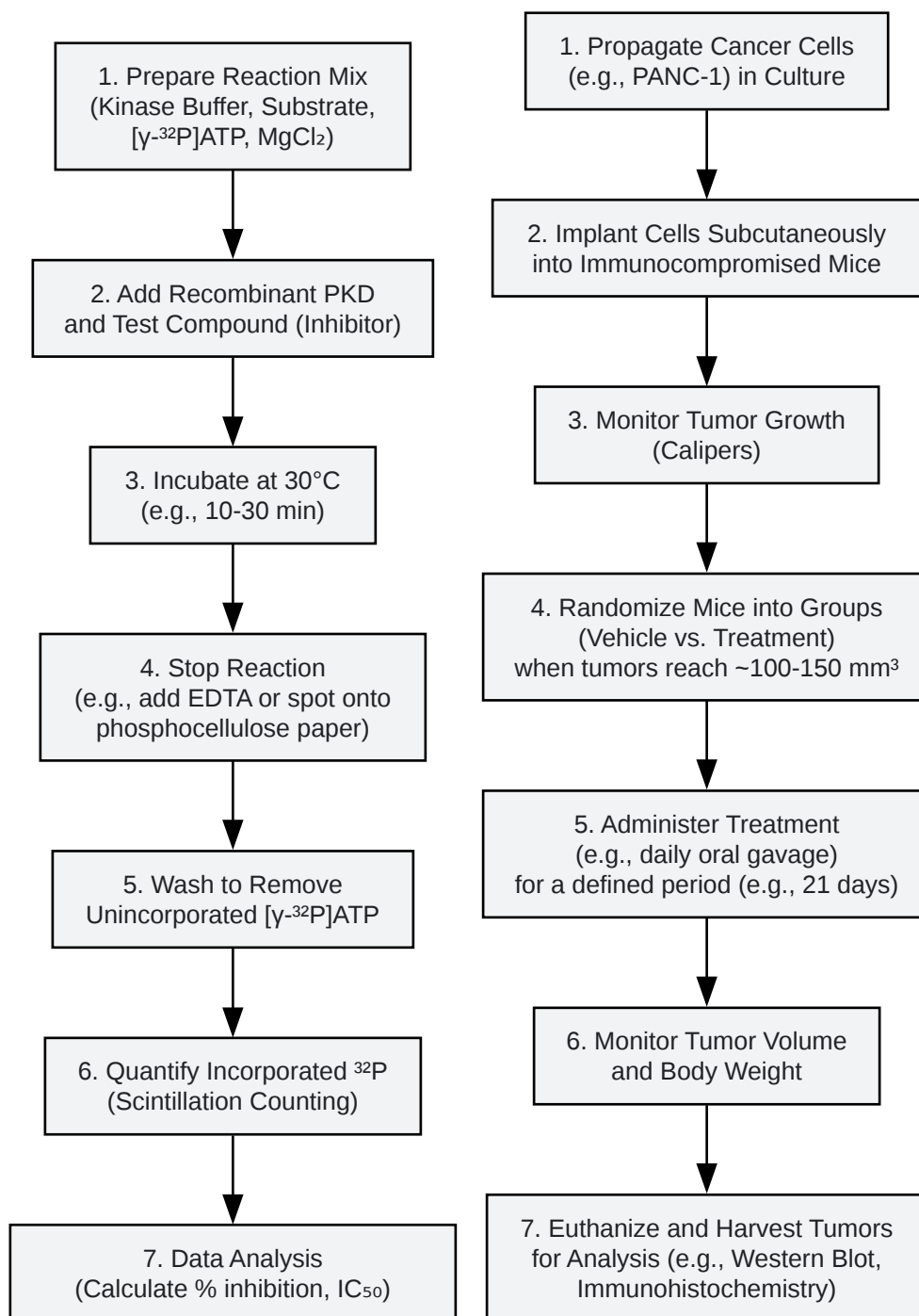
The Protein Kinase D (PKD) family, comprising serine/threonine kinases PKD1, PKD2, and PKD3, represents a critical node in cellular signaling.^[1] As a subfamily of the calcium/calmodulin-dependent kinase (CaMK) superfamily, PKDs act as downstream effectors for a multitude of stimuli, including G protein-coupled receptors (GPCRs), tyrosine kinase receptors, and cellular stress signals like reactive oxygen species (ROS).^{[2][3][4]} These kinases are pivotal in regulating a wide array of fundamental biological processes, such as cell proliferation, survival, migration, angiogenesis, immune regulation, and protein trafficking.^{[5][6][7]} Given the frequent dysregulation of PKD expression and activity in various human diseases—including cancer, cardiovascular disorders, and neurodegenerative conditions—the PKD family has emerged as a compelling target for therapeutic intervention.^{[6][8][9]}

Core Signaling Pathways and Mechanisms of Activation

PKD activation is a multi-step process tightly regulated within the cell. The canonical pathway involves the activation of Phospholipase C (PLC) following receptor stimulation, which leads to the generation of the second messenger diacylglycerol (DAG).[10][11] DAG recruits both PKD and novel protein kinase C (nPKC) isoforms to the cell membrane, where nPKC phosphorylates critical serine residues within the PKD activation loop, leading to its catalytic activation.[10][11] Non-canonical pathways also exist, including activation in response to oxidative stress.[2][12] Once activated, PKD phosphorylates a diverse range of downstream substrates in various subcellular compartments, thereby modulating their activity and function.

[1]





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